molecular formula C10H12N2O B1271873 1-(7-Aminoindolin-1-yl)ethanone CAS No. 51501-31-6

1-(7-Aminoindolin-1-yl)ethanone

Cat. No.: B1271873
CAS No.: 51501-31-6
M. Wt: 176.21 g/mol
InChI Key: ZFSYJCQFOKJSFE-UHFFFAOYSA-N
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Description

1-(7-Aminoindolin-1-yl)ethanone is a heterocyclic organic compound with the chemical formula C10H12N2O. It belongs to the class of aminoindolinone compounds, which are derivatives of indole and indoline. This compound has gained prominence in various fields of research due to its unique physical and chemical properties. It is a yellowish crystalline solid, slightly soluble in water but highly soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(7-Aminoindolin-1-yl)ethanone can be synthesized via various chemical methods, including one-pot, multi-step, and microwave-assisted reactions. The most common approach involves the cyclization of 4-nitrophenylhydrazine with 2,3-dihydroindole-2-one, followed by the reduction of the nitro group to an amino group. The resulting product is then subjected to acid-catalyzed N-alkylation with ethyl bromide to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

1-(7-Aminoindolin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(7-Aminoindolin-1-yl)ethanone has been used in various scientific experiments due to its unique photochromic and acid-sensitive properties. It has been utilized as:

    pH Sensor: Its acid-sensitive properties make it useful in pH sensing applications.

    Fluorescent Probe: Its fluorescence emission properties are exploited in biological imaging.

    Photochromic Switch: Its ability to change color upon exposure to different wavelengths of light is used in optical devices.

    Electrochromic Material: It is used in electrochromic devices for display applications.

    Catalyst: It has been used as a catalyst in organic synthesis.

Mechanism of Action

1-(7-Aminoindolin-1-yl)ethanone exerts its effects through various mechanisms, depending on its application. For instance:

    Biological Activity: It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, anti-oxidant, and anti-viral properties.

    Photochromic and Fluorescent Properties: The compound’s unique photochromic and fluorescent properties are due to its ability to undergo reversible structural changes upon exposure to light and changes in pH.

Comparison with Similar Compounds

1-(7-Aminoindolin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-Acetylindoline: Similar in structure but lacks the amino group, resulting in different chemical reactivity and applications.

    1-Acetyl-5-bromoindoline: Contains a bromine atom, which significantly alters its chemical properties and reactivity.

    1-Acetyl-7-iodoindoline: The presence of an iodine atom introduces unique reactivity patterns compared to this compound.

These comparisons highlight the uniqueness of this compound in terms of its chemical reactivity and applications.

Properties

IUPAC Name

1-(7-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYJCQFOKJSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370629
Record name 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-31-6
Record name 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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